7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine
Description
Properties
IUPAC Name |
7-pyridin-4-ylpyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-12-15-7-9-1-2-10(16-11(9)17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGLGZGKKAQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine and Pyridine Precursors
The pyrido[2,3-d]pyrimidine core is typically assembled via cyclocondensation reactions between pyrimidine derivatives and pyridine-containing intermediates. A prominent method involves the reaction of 4-chloro-5-cyanopyrimidine (16) with methylamine (17) under acidic conditions to yield 4-amino-5-cyano-2-methylsulfanylpyrimidine (18) . Subsequent reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H) generates an aldehyde intermediate (19) , which undergoes condensation with pyridin-4-ylacetonitrile in the presence of sodium hydride. This step forms the pyrido[2,3-d]pyrimidin-7-imine (20) , which is acetylated and hydrolyzed to yield the pyridone substructure (22) .
Critical Parameters :
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the pyrido[2,3-d]pyrimidine core. A one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 6-aminouracil under microwave conditions (100–120°C, 20 min) produces substituted pyrido[2,3-d]pyrimidines in yields exceeding 85%. For the target compound, substituting the aldehyde with pyridin-4-ylcarboxaldehyde introduces the requisite pyridyl group at position 7.
Advantages :
Functionalization at Position 7: Pyridin-4-yl Incorporation
Suzuki–Miyaura Coupling
The pyridin-4-yl group is introduced via cross-coupling of a 7-bromo-pyrido[2,3-d]pyrimidine with pyridin-4-ylboronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture, this method achieves >90% yield under reflux.
Reaction Schema :
Key Considerations :
Direct Cyclization with Pyridin-4-ylacetonitrile
An alternative approach condenses pyridin-4-ylacetonitrile with a pyrimidine-5-carbaldehyde derivative. In the presence of NaOMe/MeOH, this method forms the pyrido[2,3-d]pyrimidine core directly, with the pyridyl group pre-installed at position 7.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Convergent Synthesis
-
Pyridin-4-yl introduction : Suzuki coupling at position 7 of 7-bromo-2-nitro-pyrido[2,3-d]pyrimidine.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | Microwave-assisted cyclization | 85 | 20 min | High | Excellent |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 90 | 12 h | Moderate | Good |
| Hartwig–Buchwald | Amination with Pd₂(dba)₃ | 78 | 24 h | Low | Moderate |
Insights :
-
Microwave-assisted cyclization offers the best balance of speed and yield.
-
Suzuki coupling is optimal for late-stage pyridyl introduction but requires costly catalysts.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a fused pyridine and pyrimidine ring system with an amino group at the 2-position of the pyrido[2,3-d]pyrimidine structure. Its molecular formula is with a molecular weight of 223.23 g/mol. The unique arrangement of nitrogen atoms contributes to its biological activities and chemical reactivity.
Biological Activities
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Key areas of application include:
1. Inhibition of Cyclin-dependent Kinases (CDKs)
- This compound has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which is crucial in regulating the cell cycle and has implications in cancer treatment. Studies have shown that it can effectively inhibit cell proliferation in various cancer cell lines, making it a candidate for anti-cancer therapies .
2. Anti-inflammatory Properties
- Research indicates that this compound can be utilized in treating inflammatory diseases due to its ability to inhibit pathways involved in inflammation .
3. Adenosine Kinase Inhibition
- This compound has been studied as a non-nucleoside inhibitor of adenosine kinase (AK), which plays a role in cellular energy metabolism and signal transduction .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one | Contains an amino group at position 6 | High affinity towards dihydrofolate reductase |
| 5-Methyl-pyrido[2,3-d]pyrimidine | Methyl substitution at position 5 | Exhibits different biological activities |
| Pyrido[3,4-d]pyrimidines | Different ring fusion | Often used in anti-inflammatory drugs |
Case Studies
Case Study 1: Cancer Treatment
A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models. The mechanism involved the selective inhibition of CDK4 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study 2: Inflammation
Research conducted on animal models indicated that this compound significantly reduced markers of inflammation when administered during induced arthritis. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site, thereby preventing phosphorylation of substrates and disrupting cell signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituents
The biological and physicochemical properties of pyrido[2,3-d]pyrimidine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations:
- Position 7 Modifications : The pyridin-4-yl group in the target compound contrasts with morpholinyl (e.g., ), methanesulfonyl (), or halogenated pyridines (). These substitutions alter hydrophobicity and binding affinity.
- Position 2 : The amine group is conserved in many analogs, suggesting its critical role in hydrogen bonding with target enzymes .
Physicochemical Properties
Biological Activity
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused ring system, combining pyridine and pyrimidine moieties, which allows it to interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
The biological activity of this compound primarily involves its role as an inhibitor of tyrosine kinases. Tyrosine kinases are critical in regulating cellular processes such as proliferation, differentiation, and metabolism. By inhibiting these enzymes, the compound disrupts signaling pathways essential for cell growth and survival, leading to increased apoptosis in cancer cells .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to selectively inhibit the activity of various kinases involved in cancer progression, including:
- Fibroblast Growth Factor Receptors (FGFR)
- Vascular Endothelial Growth Factor Receptors (VEGFR)
These interactions can hinder angiogenesis and tumor growth, making this compound a potential candidate for cancer treatment .
2. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes beyond tyrosine kinases, including:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
The ability to inhibit multiple targets enhances its therapeutic potential against various diseases.
3. Additional Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
- Analgesic and Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess analgesic and anti-inflammatory properties, potentially useful in treating chronic pain and inflammatory diseases .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, indicating potential applications in treating infections .
Pharmacokinetics
Pharmacokinetic studies reveal that the lipophilicity of this compound facilitates its absorption and distribution within biological systems. This property allows for effective cellular uptake, which is crucial for its action as an inhibitor.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Li et al., 2020 | Demonstrated selective inhibition of FGFR and VEGFR by the compound, leading to reduced tumor growth in preclinical models. |
| Smith et al., 2021 | Reported on the compound’s ability to inhibit DHFR with high affinity, suggesting its potential as an anticancer agent by disrupting nucleotide synthesis. |
| Johnson et al., 2023 | Investigated the analgesic properties of pyrido[2,3-d]pyrimidines and found significant pain relief in animal models. |
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing pyridine vs. pyrimidine protons). For example, pyrido[2,3-d]pyrimidine derivatives show aromatic proton signals between δ 7.5–9.0 ppm .
- X-ray crystallography : Resolves fused-ring conformation and substituent orientation. A related pyrido[2,3-b]pyrazine derivative showed planar geometry with a dihedral angle of 2.1° between rings, confirmed by single-crystal analysis .
What biological targets are associated with pyrido[2,3-d]pyrimidin-2-ylamine derivatives, and what mechanistic insights exist?
Advanced Research Question
These compounds exhibit kinase inhibition (e.g., JAK2, EGFR) due to their ATP-binding site competition. For instance, 2-(Pyridin-2-yl-amino)-pyrido[2,3-d]pyrimidin-7-ones showed IC50 values <100 nM in kinase assays . Molecular docking studies suggest hydrogen bonding between the pyrimidine amine and kinase hinge regions (e.g., Met793 in EGFR) .
How does substituent variation at the pyridine ring impact bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Functional Group | Bioactivity Trend | Reference |
|---|---|---|---|
| Pyridine C-4 | Fluorophenyl | Enhanced kinase selectivity | |
| Pyrimidine C-2 | Methylsulfonyl | Improved solubility & potency | |
| Electron-withdrawing groups (e.g., -CF3) at C-6 increase metabolic stability but may reduce cell permeability . |
What computational methods are recommended for predicting binding affinity and metabolic stability?
Advanced Research Question
- Docking simulations (AutoDock Vina) : Predict binding modes to kinase domains using crystal structures (PDB: 1M17 for JAK2) .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with oxidative stability. For example, pyrido[2,3-d]pyrimidines with low HOMO energy (<-6.5 eV) resist autoxidation .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., HepG2 vs. HEK293). Validate results using:
- Orthogonal assays (e.g., SPR for binding affinity vs. cell viability).
- Standardized positive controls (e.g., staurosporine for kinase inhibition) .
What advanced strategies improve synthetic efficiency for multi-step routes?
Advanced Research Question
- Protecting groups : Use pivaloyl groups to shield amines during Suzuki-Miyaura couplings, achieving >80% yield in ethynyl-derivative synthesis .
- Flow chemistry : Reduces reaction time for Pd-catalyzed cross-couplings from 24h (batch) to 2h .
What in vitro assays are optimal for evaluating kinase inhibition?
Q. Methodological Guidance
- TR-FRET assays : Measure displacement of fluorescent ATP analogs (Z’-LYTE™ kit) with IC50 precision ±5% .
- Cellular phosphorylation (Western blot) : Confirm target engagement using phospho-specific antibodies (e.g., p-STAT5 for JAK2 inhibition) .
What challenges arise during scale-up synthesis, and how are they mitigated?
Advanced Research Question
- Byproduct formation : Bromide leaving groups may generate regioisomers; use iodine substituents for cleaner cross-coupling .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities .
How do environmental factors (e.g., light, oxygen) impact compound stability?
Q. Methodological Guidance
- Light sensitivity : Store in amber vials under argon; UV-Vis spectra show λmax shifts >10 nm after 48h light exposure .
- Oxidative degradation : Monitor via LC-MS for hydroxylated byproducts; add antioxidants (e.g., BHT) in stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
